DAP, an analogue of adenine, can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP.
In this study, 2,6-diaminopurine was successfully grafted onto cellulose nanocrystal (CNC) backbones.
The method involves the use of DAP to repair CPDs in high yield under prebiotic conditions.
DAP is used to study the molecular recognition between ligands and DNA.
DAP, an analogue of adenine, is converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP.
The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix bending proteins.
DAP is used in the chemical synthesis of LNA-2,6-diaminopurine riboside.
The method involves the use of DAP in the chemical synthesis of LNA-2,6-diaminopurine riboside.
The presence of an additional amino group at position 2 relative to adenine results in formation of a third hydrogen bond when interacting with uridine.
2,6-DAP is a modified purine base found naturally in some bacteriophages []. It was once used as a treatment for leukemia, though it has since been replaced by more effective drugs []. Current research interests in 2,6-DAP focus on its potential applications in understanding the origins of life and its role in correcting genetic mutations [, ].
2,6-DAP has the chemical formula C5H6N6. Its structure is similar to adenine (a common DNA base) with additional amine groups at the second and sixth positions of the purine ring []. These amine groups contribute to its unique properties compared to adenine.
Here are some key features of its structure:
2,6-DAP can undergo decomposition reactions like other organic molecules. The specific products and reaction rates would depend on various factors like temperature and surrounding environment.
The mechanism by which 2,6-DAP acted against leukemia is not fully understood. Research suggests it might have arrested the cell cycle in cancer cells [].
Recent studies suggest that 2,6-DAP, in its free form, can suppress a protein (FTSJ1) involved in stopping translation at certain codons (triplets of nucleotides). This allows for "readthrough" of nonsense mutations (codons that normally stop protein synthesis) potentially leading to functional protein production [].
The ability of 2,6-DAP to form under prebiotic conditions and its role in promoting DNA repair suggest it might have played a role in the emergence of early life forms [].
Irritant;Health Hazard